molecular formula C17H20N4 B5204975 2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5204975
M. Wt: 280.37 g/mol
InChI Key: HROYQZSRXKALQA-UHFFFAOYSA-N
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Description

The chemical compound "2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is part of a broader class of pyrazolopyrimidines, known for their diverse chemical properties and potential pharmacological applications. The synthesis and analysis of such compounds allow scientists to explore novel therapeutic avenues and deepen our understanding of chemical interactions.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multistep reactions, including cyclization, chlorination, and aminization processes. For instance, the synthesis of related compounds involves the cyclization of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde, showcasing the complexity and versatility of synthetic routes for these compounds (Fedorova et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives, including the compound , is characterized by X-ray crystallography, revealing intricate details like bond lengths, angles, and the spatial arrangement of atoms. This level of detail informs understanding of the compound's chemical behavior and reactivity (Repich et al., 2017).

Chemical Reactions and Properties

Pyrazolopyrimidines undergo various chemical reactions, including cyclization, N-alkylation, and reactions with 1,3-dicarbonyl compounds, to yield a variety of derivatives with potential biological activities. These reactions highlight the compounds' versatility and their ability to form complex structures with diverse chemical properties (Drev et al., 2014).

Mechanism of Action

While the specific mechanism of action for “2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is not available, similar compounds have been studied for their inhibitory activity against CDK2, a target for cancer treatment .

properties

IUPAC Name

2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-5-14-16(13-9-7-6-8-10-13)17-18-12(2)11-15(20(3)4)21(17)19-14/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROYQZSRXKALQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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